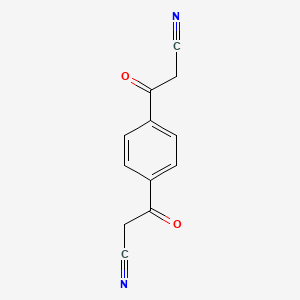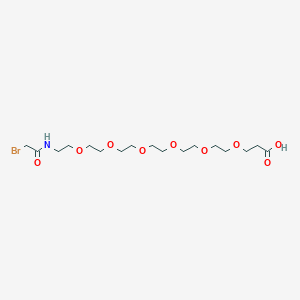
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with cyclopropylamine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid, while oxidation might produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections due to its thiazole moiety.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can mimic natural substrates or inhibitors, binding to active sites and altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,3-thiazole-5-carboxylic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Cyclopropyl-1,3-thiazole-5-carboxylic acid: Lacks the chlorine atom, potentially altering its chemical properties and applications.
Uniqueness
2-Chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the chlorine atom and cyclopropyl group, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClNO2S |
|---|---|
Poids moléculaire |
203.65 g/mol |
Nom IUPAC |
2-chloro-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |
Clé InChI |
AKBPHGIHLZVELY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(SC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)


![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


amine](/img/structure/B12102992.png)





